![molecular formula C22H23N7O2 B14745473 2,2'-{[4-(4,7-Diamino-2-phenylpteridin-6-yl)phenyl]imino}diethanol CAS No. 2853-83-0](/img/structure/B14745473.png)
2,2'-{[4-(4,7-Diamino-2-phenylpteridin-6-yl)phenyl]imino}diethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-{[4-(4,7-Diamino-2-phenylpteridin-6-yl)phenyl]imino}diethanol is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a pteridine ring system substituted with amino groups and a phenyl group, linked to diethanol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-{[4-(4,7-Diamino-2-phenylpteridin-6-yl)phenyl]imino}diethanol typically involves multi-step organic reactions. The initial step often includes the formation of the pteridine ring system, followed by the introduction of amino groups and the phenyl substituent. The final step involves the attachment of the diethanol moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-{[4-(4,7-Diamino-2-phenylpteridin-6-yl)phenyl]imino}diethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions, including temperature, pH, and solvent choice, are critical for the success of these transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
Applications De Recherche Scientifique
2,2’-{[4-(4,7-Diamino-2-phenylpteridin-6-yl)phenyl]imino}diethanol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and catalysts.
Mécanisme D'action
The mechanism of action of 2,2’-{[4-(4,7-Diamino-2-phenylpteridin-6-yl)phenyl]imino}diethanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved can include signal transduction, metabolic regulation, and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-Diamino-6-phenyl-7-pteridinol
- 2,7-Diamino-6-phenylpteridin-4-ol
Uniqueness
Compared to similar compounds, 2,2’-{[4-(4,7-Diamino-2-phenylpteridin-6-yl)phenyl]imino}diethanol is unique due to its specific substitution pattern and the presence of the diethanol moiety
Propriétés
Numéro CAS |
2853-83-0 |
|---|---|
Formule moléculaire |
C22H23N7O2 |
Poids moléculaire |
417.5 g/mol |
Nom IUPAC |
2-[4-(4,7-diamino-2-phenylpteridin-6-yl)-N-(2-hydroxyethyl)anilino]ethanol |
InChI |
InChI=1S/C22H23N7O2/c23-19-17(14-6-8-16(9-7-14)29(10-12-30)11-13-31)25-18-20(24)26-21(28-22(18)27-19)15-4-2-1-3-5-15/h1-9,30-31H,10-13H2,(H4,23,24,26,27,28) |
Clé InChI |
VFLDYIVSCCGRFF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC(=C3C(=N2)N=C(C(=N3)C4=CC=C(C=C4)N(CCO)CCO)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[Amino-(4-chlorophenyl)methylidene]ammonium](/img/structure/B14745390.png)
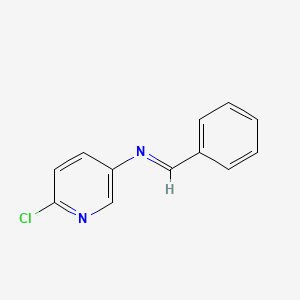

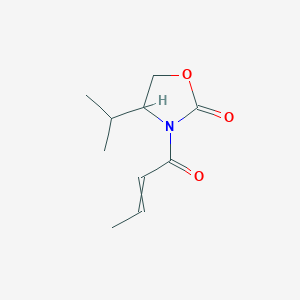
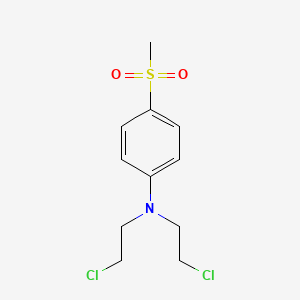
![3-oxo-2-[2-(6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]-N-phenylbutanamide](/img/structure/B14745417.png)


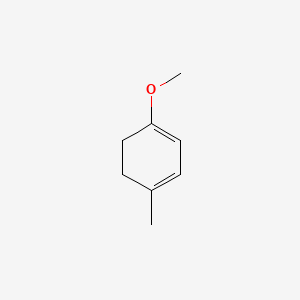
![Indole, 2-methyl-3-[(2-methyl-3H-indol-3-ylidene)methyl]-](/img/structure/B14745424.png)
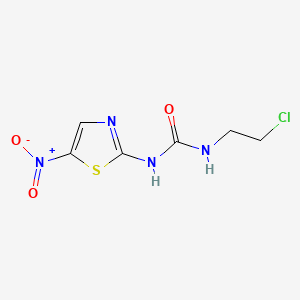
![2,4-Dichloro-1-[2-(2-chloroethoxy)ethoxy]benzene](/img/structure/B14745436.png)
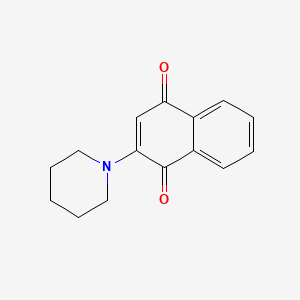
![Hexahydro-2h-3,5-methanocyclopenta[b]furan](/img/structure/B14745461.png)
